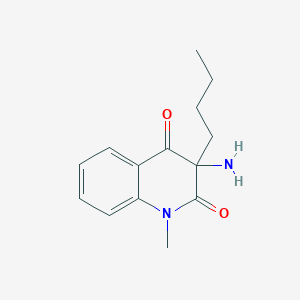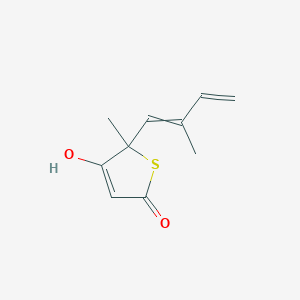
Sulfuric acid;decahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuric acid decahydrate is a chemical compound that consists of sulfuric acid and ten molecules of water. It is a crystalline solid that is highly soluble in water. Sulfuric acid itself is a dense, colorless, oily, and highly corrosive liquid that is one of the most important industrial chemicals. It is used in a wide range of applications, from the production of fertilizers to the manufacturing of chemicals and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfuric acid decahydrate can be synthesized by carefully controlling the hydration of sulfuric acid. The process involves the gradual addition of water to concentrated sulfuric acid under controlled conditions to prevent excessive heat generation and splattering. The resulting solution is then cooled to allow the formation of crystalline sulfuric acid decahydrate .
Industrial Production Methods
Industrial production of sulfuric acid typically involves the contact process, where sulfur dioxide is oxidized to sulfur trioxide in the presence of a vanadium pentoxide catalyst. The sulfur trioxide is then absorbed into concentrated sulfuric acid to form oleum, which is subsequently diluted with water to produce sulfuric acid . The decahydrate form can be obtained by further controlled hydration and crystallization processes.
Análisis De Reacciones Químicas
Types of Reactions
Sulfuric acid decahydrate undergoes various types of chemical reactions, including:
Oxidation: Sulfuric acid can act as a strong oxidizing agent, converting substances like carbon and sulfur to their respective oxides.
Dehydration: It has powerful dehydrating properties, removing water from organic compounds and converting them to carbon.
Substitution: Sulfuric acid can participate in substitution reactions, such as the sulfonation of aromatic compounds.
Common Reagents and Conditions
Common reagents used in reactions with sulfuric acid include water, organic compounds, and metals. The conditions typically involve controlled temperatures and concentrations to manage the exothermic nature of the reactions .
Major Products
Major products formed from reactions with sulfuric acid include sulfur dioxide, carbon dioxide, and various sulfonated organic compounds .
Aplicaciones Científicas De Investigación
Sulfuric acid decahydrate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which sulfuric acid exerts its effects involves its strong acidic and dehydrating properties. It can protonate and dehydrate organic compounds, leading to the formation of new chemical species. The molecular targets and pathways involved include the protonation of functional groups and the removal of water molecules from organic compounds .
Comparación Con Compuestos Similares
Sulfuric acid decahydrate can be compared with other similar compounds, such as:
Sodium sulfate decahydrate:
Sulfurous acid: A related compound with different oxidation states of sulfur, used in different industrial applications.
Peroxymonosulfuric acid: A strong oxidizing agent used in different chemical processes.
Sulfuric acid decahydrate is unique in its strong acidic and dehydrating properties, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
642485-82-3 |
|---|---|
Fórmula molecular |
H22O14S |
Peso molecular |
278.23 g/mol |
Nombre IUPAC |
sulfuric acid;decahydrate |
InChI |
InChI=1S/H2O4S.10H2O/c1-5(2,3)4;;;;;;;;;;/h(H2,1,2,3,4);10*1H2 |
Clave InChI |
JTERPZLSUHFRRP-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]-](/img/structure/B12584725.png)
![3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12584732.png)

![6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12584741.png)
![1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane](/img/structure/B12584749.png)


![3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12584770.png)
![Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12584772.png)
![5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12584790.png)
![1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene](/img/structure/B12584796.png)
![N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide](/img/structure/B12584809.png)
